REACTION_SMILES
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[CH2:33]([Cl:34])[Cl:35].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[N:11]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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|
Type
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product
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Smiles
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FC(F)(F)Oc1ccc(OCC2CCCN2)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:33]([Cl:34])[Cl:35].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[N:11]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)Oc1ccc(OCC2CCCN2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |